molecular formula C6H12Cl2N4O B613043 H-His-NH2.2HCl CAS No. 71666-95-0

H-His-NH2.2HCl

Cat. No. B613043
CAS RN: 71666-95-0
M. Wt: 203,25*72,90 g/mole
InChI Key: CRBYFJCXMZNLTO-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-NH2.2HCl (H-His-NH2, H-His) is a synthetic compound that has been widely studied for its potential applications in various scientific fields. It is a derivative of histidine, an amino acid that is an essential component of proteins. H-His-NH2 has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been used in the synthesis of peptides and proteins, as well as in the development of new drugs.

Scientific Research Applications

Hydrogen Storage and Transport

Liquid Hydrogen, Methylcyclohexane, and Ammonia as Potential Hydrogen Carriers : This paper compares liquid hydrogen, methylcyclohexane (MCH), and ammonia (NH3) as potential hydrogen carriers. It evaluates their characteristics, application feasibility, and economic performance, particularly in Japan's context. The study finds ammonia, with direct utilization, to be the most feasible for massive adoption due to its lowest cost and high total energy efficiency compared to liquid hydrogen and MCH (Wijayanta et al., 2019).

Ammonia Decomposition and Hydrogen Production

Reactor Technology for Distributed Hydrogen Generation via Ammonia Decomposition : This review discusses various reactor technologies for pure ammonia decomposition, highlighting the development of reactor infrastructure for hydrogen generation for proton exchange membrane (PEM) fuel cells. It addresses the challenges and future directions for commercialization (Chiuta et al., 2013).

Hydrogen as an Antioxidant in Sports Science

Molecular Hydrogen as a Novel Antioxidant : This paper explores the application of molecular hydrogen (H2) in sports science, noting its potential benefits for exercise-induced oxidative stress. It reviews the effects of hydrogen intake on physiological and biochemical parameters, suggesting hydrogen may be a viable alternative strategy for antioxidant interventions in sports science (Kawamura et al., 2020).

Hydrogen in Energy Storage and Fuel Cells

Urea as a Hydrogen Carrier : This article assesses urea's attributes as a hydrogen carrier for fuel cells, considering its abundance, non-toxicity, stability, and the existing infrastructure for its transport and distribution. It highlights urea's potential for rapid implementation as a hydrogen source or for direct ammonia production, offering a sustainable hydrogen supply route (Rollinson et al., 2011).

Advanced Analytical Methods in Natural Products

Quantitative 1H NMR for Natural Products Analysis : This review covers the state-of-the-art quantitative experimental conditions for 1H quantitative NMR (qHNMR) and its applications in natural products research. It highlights qHNMR's precision, accuracy, and ability to quantitate multiple analytes simultaneously, emphasizing its analytical potential and limitations in natural product analysis (Pauli et al., 2005).

Mechanism of Action

Target of Action

H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a synthetic hexapeptide . Its primary target is the Growth Hormone (GH) . GH plays a crucial role in growth, body composition, cell repair, and metabolism.

Mode of Action

The compound interacts with its target, the Growth Hormone, by stimulating its release . This interaction leads to an increase in the levels of GH in the body .

Pharmacokinetics

The pharmacokinetics of H-His-NH2It is known that the compound is a solid at room temperature, and it is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.

Result of Action

The primary result of this compound’s action is the stimulation of GH release . This can lead to various molecular and cellular effects, including increased cell repair, improved body composition, and enhanced metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The efficacy of the compound may also be influenced by the physiological environment, including the presence of other hormones and the overall health status of the individual.

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYFJCXMZNLTO-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718533
Record name L-Histidinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71666-95-0
Record name L-Histidinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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